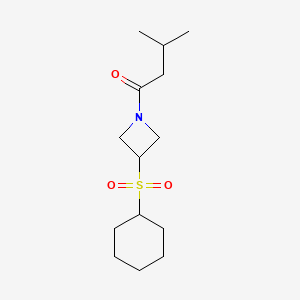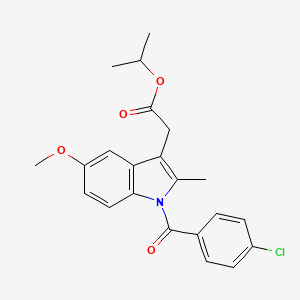![molecular formula C14H14N6O3 B2884184 2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide CAS No. 2034598-26-8](/img/structure/B2884184.png)
2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a pyrazine ring . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring, in particular, contains two carbon and three nitrogen atoms .Aplicaciones Científicas De Investigación
Synthetic Pathways and Bioisostere Development
The compound has been explored in the context of developing new classes of phosphodiesterase type 4 inhibitors, showcasing its role in bioisosteric replacement strategies. For instance, research has highlighted the synthesis of potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity, where a series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, similar in structure to the compound of interest, were identified as a new structural class. These compounds have demonstrated significant inhibition of LPS-induced TNFalpha release from human mononuclear cells, marking them as potential candidates for further biological evaluation (Raboisson et al., 2003).
Antimicrobial and Antifungal Applications
The synthetic routes for creating derivatives of the compound have led to the discovery of molecules with notable antimicrobial and antifungal activities. For example, research into the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which share a structural framework with the compound, has shown potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria. These findings suggest the compound's derivatives as potential candidates for the development of new antibacterial agents, highlighting the importance of structural modifications to enhance biological activity (Reddy et al., 2013).
Role in Cardiovascular Research
In cardiovascular research, derivatives of the compound have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Among these, certain 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have shown promise as potential cardiovascular agents. One such derivative demonstrated superior potency in coronary vasodilation compared to established drugs, along with significant antihypertensive activity, indicating the compound's relevance in the development of new cardiovascular therapies (Sato et al., 1980).
Exploratory Research in Cancer and Neurology
The compound has also been implicated in exploratory research targeting cancer and neurological conditions. Studies have focused on the synthesis of novel small-molecule inhibitors targeting survivin, a protein implicated in cancer progression, with the compound showing potent antitumor activity in preclinical models. This research avenue underscores the compound's potential application in oncology, providing a basis for the development of targeted cancer therapies (Minematsu et al., 2009).
Mecanismo De Acción
Target of Action
The compound, also known as 2-methoxy-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyridine-4-carboxamide, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
It is known that triazole compounds can bind to the biological system with a variety of enzymes and receptors . For instance, some triazole derivatives have been found to inhibit PARP-1 and EGFR enzymes
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The downstream effects of these activities would depend on the specific targets and mode of action of the compound.
Result of Action
Some triazole derivatives have shown potent inhibitory activities against certain cancer cell lines . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
It is known that the biological activity of triazole compounds can be influenced by various factors, including the presence of other substances and the ph of the environment .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-22-11-7-9(3-4-15-11)13(21)17-8-10-18-19-12-14(23-2)16-5-6-20(10)12/h3-7H,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQEFWUIAMCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
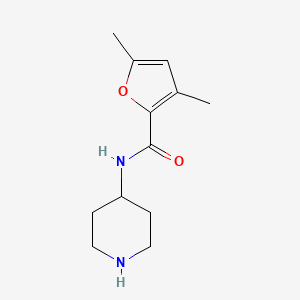
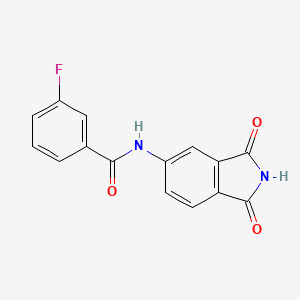
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2884104.png)
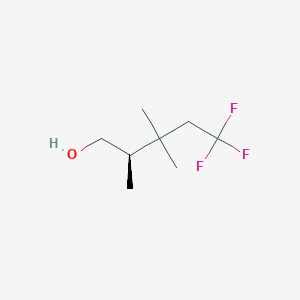

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2884108.png)

![4-Methoxyfuro[3,2-c]pyridine](/img/structure/B2884111.png)
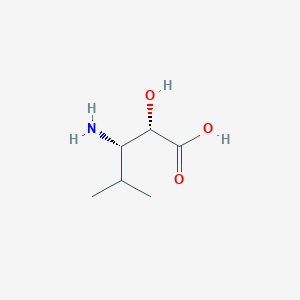
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2884116.png)
![N-(3-cyanothiolan-3-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2884118.png)
![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)
